molecular formula C21H19N3O3 B3488107 1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE

1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE

Cat. No.: B3488107
M. Wt: 361.4 g/mol
InChI Key: DGHIOOFDQOASIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE is a complex organic compound that features a nitrophenyl group, a pyridinylmethyl group, and an aminopropanone backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Amination: Formation of the amino linkage with the pyridinylmethyl group.

    Condensation: Formation of the propanone backbone through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitrophenyl)-2-(pyridin-4-yl)ethanone
  • 1-(4-Nitrophenyl)-3-(pyridin-4-yl)propan-1-one

Uniqueness

1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

1-(3-nitrophenyl)-3-[4-(pyridin-4-ylmethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-21(18-2-1-3-20(15-18)24(26)27)10-13-23-19-6-4-16(5-7-19)14-17-8-11-22-12-9-17/h1-9,11-12,15,23H,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHIOOFDQOASIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
Reactant of Route 4
1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-(3-NITROPHENYL)-3-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}AMINO)PROPAN-1-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.